molecular formula C15H14F3N7O B12241090 2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12241090
M. Wt: 365.31 g/mol
InChI Key: ZKKSGCZWEBPXMJ-UHFFFAOYSA-N
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Description

2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazine ring, and a pyrrolidine-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with pyridazine derivatives under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazolo-pyridazine ring can interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of pyridazine.

    3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Contains a tetrahydro-pyrazine ring.

    1-(Trifluoromethyl)-1,2,4-triazole: Lacks the pyridazine and pyrrolidine-pyrimidine structure.

Uniqueness

The uniqueness of 2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine lies in its combination of the trifluoromethyl group, triazolo-pyridazine ring, and pyrrolidine-pyrimidine structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14F3N7O

Molecular Weight

365.31 g/mol

IUPAC Name

6-[(1-pyrimidin-2-ylpyrrolidin-3-yl)methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H14F3N7O/c16-15(17,18)13-22-21-11-2-3-12(23-25(11)13)26-9-10-4-7-24(8-10)14-19-5-1-6-20-14/h1-3,5-6,10H,4,7-9H2

InChI Key

ZKKSGCZWEBPXMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC=CC=N4

Origin of Product

United States

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